molecular formula C21H25N3O4S B4520168 N-[3-(aminocarbonyl)-2-methylphenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide

N-[3-(aminocarbonyl)-2-methylphenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4520168
M. Wt: 415.5 g/mol
InChI Key: CKVVAYMQQNKVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-2-methylphenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry in Drug Analysis

Tandem mass spectrometry (MS/MS) has been employed to study the fragmentation patterns of growth hormone secretagogues, revealing insights into amide bond cleavage and gas-phase rearrangement processes. This research aids in understanding the behavior of similar compounds under mass spectrometric conditions, contributing to the development of analytical methods for novel drugs (Qin, 2002).

Electrophoresis in Substance Analysis

Nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, showcasing the technique's utility in the quality control of pharmaceutical compounds (Ye et al., 2012).

Serotonin Receptor Agonism for Gastrointestinal Motility

Research on benzamide derivatives as potent serotonin 4 receptor agonists highlights the exploration of these compounds for enhancing gastrointestinal motility. Such studies are crucial for developing new treatments for gastrointestinal disorders (Sonda et al., 2003).

Anti-Acetylcholinesterase Activity for Dementia

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have demonstrated significant anti-acetylcholinesterase activity, offering potential for the development of antidementia agents (Sugimoto et al., 1990).

Cytochrome P450 Enzyme Metabolism in Drug Development

The identification of enzymes involved in the oxidative metabolism of novel antidepressants using human liver microsomes and recombinant enzymes provides valuable information for drug development and safety evaluation (Hvenegaard et al., 2012).

Properties

IUPAC Name

1-benzylsulfonyl-N-(3-carbamoyl-2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-18(20(22)25)8-5-9-19(15)23-21(26)17-10-12-24(13-11-17)29(27,28)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVVAYMQQNKVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.